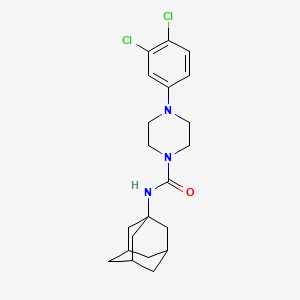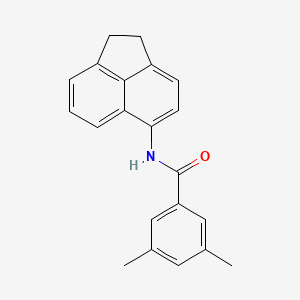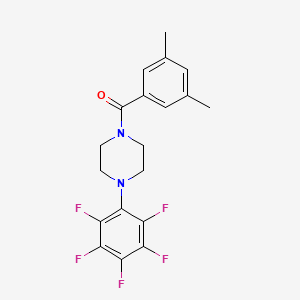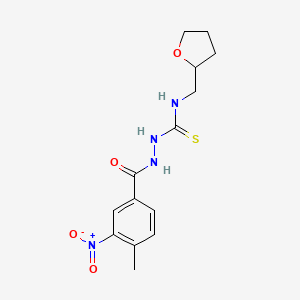
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Overview
Description
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, also known as A-366, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. A-366 is a selective inhibitor of histone H3K9 methyltransferase G9a, which makes it a valuable tool for studying epigenetic regulation of gene expression. In
Mechanism of Action
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is a selective inhibitor of G9a, which means it binds specifically to the active site of the enzyme and prevents it from methylating histone H3 at lysine 9. This leads to a decrease in H3K9 methylation and a corresponding increase in gene expression. N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to be highly potent and selective for G9a, with no significant off-target effects on other histone methyltransferases.
Biochemical and Physiological Effects:
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects in different cell types and systems. In cancer cells, N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation by reducing H3K9 methylation and increasing the expression of pro-apoptotic genes. In neural stem cells, N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to promote differentiation by upregulating the expression of neuronal markers. N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory genes in macrophages.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for G9a, its ability to modulate gene expression and cellular processes, and its potential for therapeutic applications. However, N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, including the development of more potent and selective G9a inhibitors, the investigation of its therapeutic potential in cancer and other diseases, and the exploration of its effects on other cellular processes and epigenetic modifications. Additionally, the use of N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide in combination with other epigenetic modifiers and targeted therapies could provide new avenues for personalized medicine and precision oncology.
Scientific Research Applications
N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the role of G9a in epigenetic regulation of gene expression. G9a is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3, which is associated with transcriptional repression. By inhibiting G9a, N-1-adamantyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide can be used to investigate the effects of H3K9 methylation on gene expression and cellular processes such as differentiation, proliferation, and apoptosis.
properties
IUPAC Name |
N-(1-adamantyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Cl2N3O/c22-18-2-1-17(10-19(18)23)25-3-5-26(6-4-25)20(27)24-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYATUWGNFIZYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)
![(4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4130402.png)
![methyl (1-{[(4-ethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4130409.png)
![2-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B4130413.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4130429.png)
![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)

![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)

![N-(3,4-dichlorophenyl)-4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4130446.png)
![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-6-methylquinolin-2(1H)-one](/img/structure/B4130448.png)
![1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4130460.png)
